molecular formula C15H21N3O2 B2929764 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea CAS No. 1396865-81-8

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2929764
CAS No.: 1396865-81-8
M. Wt: 275.352
InChI Key: FLXFIFCSVXARSO-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, a but-2-yn-1-yl chain, and an ethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the following key steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a dimethylamino group under basic conditions.

    Coupling with 4-ethoxyphenyl isocyanate: The intermediate is then reacted with 4-ethoxyphenyl isocyanate to form the desired urea derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.

    1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-chlorophenyl)urea:

    1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-nitrophenyl)urea: The nitro group introduces different electronic and steric effects, impacting the compound’s behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(dimethylamino)but-2-ynyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-20-14-9-7-13(8-10-14)17-15(19)16-11-5-6-12-18(2)3/h7-10H,4,11-12H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXFIFCSVXARSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC#CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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